Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22BrNO2 and a molecular weight of 340.26 g/mol . It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of poly (ADP-ribose) polymerase (PARP) inhibitors .
Mechanism of Action
Target of Action
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is an intermediate of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
As a PARP inhibitor, Niraparib, and by extension, this compound, works by blocking the action of PARP proteins. This prevents the repair of DNA damage in cancer cells, leading to cell death .
Biochemical Pathways
The compound’s action on the PARP proteins affects the DNA repair pathway. When the DNA repair mechanism is inhibited, cancer cells are unable to repair their DNA damage, leading to cell death .
Result of Action
The inhibition of PARP proteins leads to an accumulation of DNA damage in cancer cells. This DNA damage triggers cell death, reducing the number of cancer cells and potentially slowing the progression of the disease .
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, including poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. The interaction between this compound and PARP is crucial for its potential use in cancer therapy, as it can inhibit the activity of PARP, leading to the accumulation of DNA damage in cancer cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by inhibiting PARP activity, leading to the accumulation of DNA damage and the activation of cell death pathways. Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of PARP, thereby inhibiting its enzymatic activity. This inhibition prevents the repair of DNA damage, leading to the accumulation of DNA breaks and the activation of cell death pathways. Additionally, this compound can modulate gene expression by affecting the transcriptional activity of genes involved in DNA repair and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit PARP activity and induce apoptosis in cancer cells without causing significant toxicity. At high doses, this compound can cause adverse effects, including toxicity to normal cells and tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and cell survival. It interacts with enzymes such as PARP, which plays a key role in the repair of DNA damage. By inhibiting PARP activity, this compound can alter the metabolic flux of cells, leading to changes in the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its effectiveness in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it allows for the precise inhibition of PARP activity and the induction of DNA damage in target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate typically involves the reaction of 4-bromobenzylamine with tert-butyl 3-piperidone-1-carboxylate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is then heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, DMF, THF, 80-100°C.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, room temperature.
Oxidation: Potassium permanganate, chromium trioxide, acetone, room temperature.
Major Products Formed
Substitution: Formation of azides or nitriles.
Reduction: Formation of amines.
Oxidation: Formation of ketones or aldehydes.
Scientific Research Applications
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of PARP inhibitors for cancer treatment.
Industry: Applied in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
- Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications . The unique bromophenyl group in this compound contributes to its distinct reactivity and utility in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSHWNCUNYWQBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676734 | |
Record name | tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-73-2 | |
Record name | tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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